molecular formula C20H23N3O2S3 B3046613 Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]- CAS No. 1260995-47-8

Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]-

Cat. No.: B3046613
CAS No.: 1260995-47-8
M. Wt: 433.6
InChI Key: PINPLTVUPYAHMU-UHFFFAOYSA-N
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Description

Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]- is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]- typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thieno[3,2-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]- has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

N-cyclohexyl-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S3/c24-17(21-14-5-2-1-3-6-14)13-28-20-22-16-9-12-27-18(16)19(25)23(20)10-8-15-7-4-11-26-15/h4,7,9,11-12,14H,1-3,5-6,8,10,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINPLTVUPYAHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001112608
Record name Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260995-47-8
Record name Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260995-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]-
Reactant of Route 2
Reactant of Route 2
Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]-
Reactant of Route 3
Reactant of Route 3
Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]-
Reactant of Route 4
Reactant of Route 4
Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]-
Reactant of Route 5
Reactant of Route 5
Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]-
Reactant of Route 6
Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]-

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